N,N-Bis(2-hydroxyethyl)-N'-methylurea
Description
N,N-Bis(2-hydroxyethyl)-N'-methylurea is a urea derivative characterized by two 2-hydroxyethyl groups attached to one nitrogen atom and a methyl group on the adjacent nitrogen of the urea backbone. This structural configuration imparts unique physicochemical properties, such as enhanced hydrophilicity from the hydroxyethyl groups and moderate hydrophobicity from the methyl substituent.
Properties
CAS No. |
37437-17-5 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,1-bis(2-hydroxyethyl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O3/c1-7-6(11)8(2-4-9)3-5-10/h9-10H,2-5H2,1H3,(H,7,11) |
InChI Key |
VEEUFWDGCHUMFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-N’-methylurea typically involves the reaction of methylurea with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process also includes purification steps such as distillation and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxyethyl)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-methylurea involves its interaction with various molecular targets and pathways. The hydroxyethyl groups facilitate hydrogen bonding and interactions with other molecules, enhancing its stability and reactivity. The compound can act as a chelating agent, binding to metal ions and preventing their precipitation. This property is particularly useful in biochemical and industrial applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and molecular differences between N,N-Bis(2-hydroxyethyl)-N'-methylurea and related urea derivatives:
Key Observations:
Substituent Effects on Solubility: Hydroxyethyl groups (e.g., in this compound and N,N'-Bis(2-hydroxyethyl)urea) enhance water solubility through hydrogen bonding, whereas methoxyethyl groups (N,N′-Bis(2-methoxyethyl)urea) reduce polarity and aqueous solubility .
Thermal Stability :
- N,N′-Bis(2-methoxyethyl)urea exhibits a defined melting point (57–61°C), while hydroxyethyl-substituted derivatives like the target compound are typically solids at room temperature but lack reported melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
